MFCD18085845

Description

Based on analogous compounds within its class (e.g., heterocyclic or organohalogenated structures), it is hypothesized to exhibit properties relevant to pharmaceutical or materials science applications. For instance, compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD13195646) often share features such as aromatic rings, halogen substituents, and nitrogen-containing heterocycles, which are critical for bioactivity or material stability .

Properties

IUPAC Name |

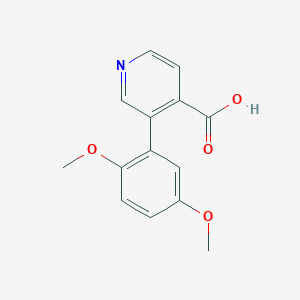

3-(2,5-dimethoxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-9-3-4-13(19-2)11(7-9)12-8-15-6-5-10(12)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIFIZPKYHSIJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60687831 | |

| Record name | 3-(2,5-Dimethoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258635-08-3 | |

| Record name | 3-(2,5-Dimethoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18085845 involves several steps, including the selection of appropriate starting materials and reaction conditions. The process typically includes:

Step 1: Selection of starting materials such as specific organic compounds.

Step 2: Reaction under controlled conditions, including temperature, pressure, and the presence of catalysts.

Step 3: Purification of the product using techniques like crystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process may involve:

Large-scale reactors: To handle significant quantities of reactants.

Automation: To control reaction parameters precisely.

Quality control: To ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: MFCD18085845 undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution conditions: Often involve the use of catalysts and specific solvents.

Major Products: The reactions of this compound yield various products depending on the reaction conditions and reagents used. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

MFCD18085845 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18085845 involves its interaction with specific molecular targets and pathways. It may act by:

Binding to receptors: Interacting with specific receptors on cell surfaces.

Enzyme inhibition: Inhibiting the activity of specific enzymes.

Signal transduction: Modulating signaling pathways within cells.

Comparison with Similar Compounds

Hypothesized Properties :

- Molecular Formula : Likely C₆H₃X₂N₃ (X = Cl, F, or Br), based on structurally related compounds in and .

- Molecular Weight : ~180–220 g/mol, consistent with similar pyrrolo-triazine or boronic acid derivatives .

- Bioactivity: Potential enzyme inhibition or receptor modulation, inferred from analogs with high Log S values (-2.99 to -1.98) and moderate bioavailability scores (0.55–0.75) .

- Hazards : May include skin/eye irritation (H315, H319) or respiratory sensitization (H335), as seen in halogenated analogs .

To contextualize MFCD18085845, two structurally and functionally related compounds are analyzed:

Compound A (CAS 918538-05-3)

- Molecular Formula : C₆H₃Cl₂N₃

- Molecular Weight : 188.01 g/mol

- Structural Features: Dichlorinated pyrrolo-triazine core, enhancing metabolic stability . Hazards: H315 (skin irritation), H319 (eye irritation) .

Compound B (CAS 1533-03-5)

- Molecular Formula : C₁₀H₉F₃O

- Molecular Weight : 202.17 g/mol

- Structural Features: Trifluoromethyl group improves lipophilicity (Log Po/w = 2.15) and pharmacokinetics . Hazards: H302 (harmful if swallowed) .

Table 1: Comparative Analysis of this compound and Analogs

Key Structural and Functional Contrasts :

Halogenation vs. Fluorination :

- Compound A uses chlorine atoms for electronic stabilization, whereas Compound B employs a trifluoromethyl group for enhanced lipid solubility .

- This compound likely balances both strategies for optimized reactivity and bioavailability.

Target Specificity :

- Compound A’s pyrrolo-triazine scaffold is associated with kinase inhibition, while Compound B’s aryl ketone structure aligns with GPCR modulation .

Synthetic Accessibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.